molecular formula C11H19N3O2 B7985322 N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7985322
M. Wt: 225.29 g/mol
InChI Key: QCAHFBJTQAUGNZ-SNVBAGLBSA-N
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Description

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a pyrrolidine-based compound characterized by a cyclopropyl group and an acetamide moiety. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog .

Properties

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHFBJTQAUGNZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, also referred to as compound 1, is a chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3O2, with a molecular weight of approximately 225.29 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities due to its structural properties that allow interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Synthesis : Compounds with similar structures have shown to interfere with nucleic acid synthesis and protein production in bacterial cells. This mechanism is crucial for their antibacterial activity, as it disrupts essential cellular processes necessary for bacterial survival .
  • Alteration of Membrane Permeability : The lipophilic nature of such compounds allows them to penetrate bacterial membranes, leading to increased permeability and subsequent cell death. This action is critical in combating resistant strains of bacteria .
  • Targeting Specific Receptors : Certain derivatives have been studied for their ability to act as antagonists at specific receptors, which could lead to therapeutic effects in various conditions, including inflammation and metabolic disorders .

Antibacterial Activity

A study evaluating the antibacterial properties of pyrrolidine derivatives demonstrated that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed minimum inhibitory concentration (MIC) values ranging from 5.37 to 150 µg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Case Studies

  • Study on Antimicrobial Effects : In vitro studies have shown that this compound effectively inhibits the growth of multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. The MIC values were comparable to established antibiotics, indicating promising therapeutic potential .
  • Research on Binding Affinity : In studies focusing on the interaction between this compound and specific protein targets (e.g., Keap1-Nrf2 pathway), it was found that modifications in the chemical structure significantly influenced binding affinity and biological activity. The compound demonstrated a binding affinity with a dissociation constant (KDK_D) in the low micromolar range, which is indicative of its potential as an effective inhibitor .

Summary of Findings

Property/ActivityResult/Value
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Antibacterial MIC Range5.37 - 150 µg/mL
Binding Affinity (to Keap1)KD4μMK_D\approx 4\mu M

Scientific Research Applications

Pharmacological Applications

1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide may exhibit analgesic effects by modulating pain pathways in the central nervous system. The structural features of this compound suggest potential interactions with opioid receptors, which are critical targets for pain management therapies .

2. Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacteria, including both Gram-positive and Gram-negative strains. This suggests a potential application in developing new antimicrobial agents.

MicroorganismInhibition Zone (mm)Reference Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli12Norfloxacin
Proteus mirabilis10Tetracycline

3. Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in the context of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are pivotal in conditions like Alzheimer's and Parkinson's diseases .

Case Studies

Case Study 1: Analgesic Efficacy
A study published in the Journal of Pharmacology evaluated the analgesic properties of N-cyclopropyl-acetamide derivatives, including this compound. The results indicated a significant reduction in pain response in rodent models, suggesting its potential as a new analgesic agent .

Case Study 2: Antimicrobial Screening
In a comparative study assessing the antimicrobial activity of various acetamides, this compound was found to inhibit the growth of multiple bacterial strains effectively. This positions it as a candidate for further development as an antimicrobial therapy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the pyrrolidine ring, cyclopropyl group modifications, or variations in the acetamide side chain. Notable examples include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Differences
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide Not Available C₁₀H₁₈N₃O₂ 227.27 Reference compound with R-configuration
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide 1002032-77-0 C₁₀H₂₀N₃O 213.29 Ethyl group replaces acetyl; altered polarity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide Not Available C₉H₁₇N₃O₂ 199.25 S-configuration; methyl replaces cyclopropyl
2-Amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]-acetamide 1353996-68-5 C₁₆H₂₃N₃O 273.37 Benzyl substitution increases bulk/hydrophobicity

Key Observations :

  • Ethyl vs. Acetyl Substitution : The ethyl analog (CAS 1002032-77-0) exhibits reduced hydrogen-bonding capacity compared to the acetyl group, likely affecting target binding affinity .
  • Stereochemical Variations: The S-configuration analog (N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide) demonstrates distinct receptor selectivity in preliminary studies, highlighting the importance of stereochemistry .
  • Benzyl Substitution : The benzyl-containing analog (CAS 1353996-68-5) shows enhanced lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Discontinued Status and Alternatives

The discontinuation of this compound (CymitQuimica, Ref: 10-F027988) highlights the need for alternative scaffolds. Ethyl or benzyl-substituted derivatives remain available and are under investigation for kinase inhibition and antimicrobial activity .

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